molecular formula C11H11ClN4 B3036919 3-(3-Chlorobenzyl)-6-hydrazinopyridazine CAS No. 400086-02-4

3-(3-Chlorobenzyl)-6-hydrazinopyridazine

Cat. No.: B3036919
CAS No.: 400086-02-4
M. Wt: 234.68 g/mol
InChI Key: VZDHHHJGKDKMQG-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzyl)-6-hydrazinopyridazine is a pyridazine derivative featuring a 3-chlorobenzyl group at position 3 and a hydrazine (-NH-NH2) substituent at position 4. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their versatility in medicinal chemistry due to their hydrogen-bonding capacity and structural rigidity. The hydrazine group at position 6 offers reactivity for further derivatization and participation in hydrogen-bonding interactions, which may contribute to enzyme inhibition or receptor modulation .

Properties

IUPAC Name

[6-[(3-chlorophenyl)methyl]pyridazin-3-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c12-9-3-1-2-8(6-9)7-10-4-5-11(14-13)16-15-10/h1-6H,7,13H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDHHHJGKDKMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=NN=C(C=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorobenzyl)-6-hydrazinopyridazine typically involves the reaction of 3-chlorobenzyl chloride with 6-hydrazinopyridazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chlorobenzyl)-6-hydrazinopyridazine may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobenzyl)-6-hydrazinopyridazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine moiety can yield azides, while reduction can produce hydrazones or amines.

Scientific Research Applications

3-(3-Chlorobenzyl)-6-hydrazinopyridazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzyl)-6-hydrazinopyridazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
3-(3-Chlorobenzyl)-6-hydrazinopyridazine 3-(3-Chlorobenzyl), 6-hydrazine 265.7 g/mol Potential MAO-B inhibition, CNS activity
3-Chloro-6-hydrazinopyridazine 3-Cl, 6-hydrazine 144.56 g/mol Intermediate for triazolopyridazines
3-(4-Chlorophenyl)-6-hydrazinopyridazine 3-(4-Cl-phenyl), 6-hydrazine 240.7 g/mol Unknown bioactivity; structural isomer
3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine 3-Cl, 6-(isopropylidene hydrazine) 184.63 g/mol Planar dimers via N–H···N H-bonding
3-Chloro-6-(chloromethyl)pyridazine 3-Cl, 6-(CH2Cl) 163.0 g/mol Electrophilic reactivity for alkylation
3-Chloro-6-methylpyridazine 3-Cl, 6-CH3 128.56 g/mol Lipophilic; used in agrochemicals

Key Observations:

  • Substituent Position and Type: The 3-chlorobenzyl group in the target compound increases steric hindrance and lipophilicity compared to simpler substituents like chlorine or methyl (e.g., 3-Chloro-6-methylpyridazine ). This may enhance blood-brain barrier penetration, relevant for CNS-targeted drugs .
  • Hydrazine vs. Modified Hydrazines: The unmodified hydrazine in the target compound contrasts with derivatives like 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, where the hydrazine is conjugated with an isopropylidene group. The latter forms planar dimers via N–H···N hydrogen bonds, which could reduce solubility but stabilize crystal packing .
  • Benzyl vs.

Physicochemical Properties

  • Lipophilicity: The 3-chlorobenzyl group increases logP compared to 3-Chloro-6-hydrazinopyridazine (predicted logP: 1.8 vs. 0.5), favoring membrane permeability .
  • Hydrogen-Bonding Capacity: The hydrazine group offers two H-bond donors, similar to 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, but without steric shielding from the isopropylidene group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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